Ketone, cyclopentadienyl phenyl, iron deriv. (7CI); 1,1'-Dibenzoylferrocene; Dibenzoylferrocene

Description

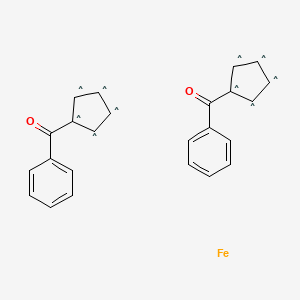

Ketone, cyclopentadienyl phenyl, iron deriv. (7CI), also known as 1,1'-Dibenzoylferrocene or Dibenzoylferrocene, is a ferrocene derivative featuring two benzoyl (-C₆H₅CO-) groups attached to the 1 and 1' positions of the cyclopentadienyl (Cp) rings. This compound is synthesized via Friedel-Crafts acylation or direct benzoylation of ferrocene, leveraging the aromaticity of the Cp rings for electrophilic substitution . Its structure combines the redox-active ferrocene core with electron-withdrawing benzoyl substituents, making it valuable in materials science, particularly as a UV absorber and polymer additive .

Properties

Molecular Formula |

C24H18FeO2 |

|---|---|

Molecular Weight |

394.2 g/mol |

InChI |

InChI=1S/2C12H9O.Fe/c2*13-12(11-8-4-5-9-11)10-6-2-1-3-7-10;/h2*1-9H; |

InChI Key |

HAAYOEOQZIDZLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[C]2[CH][CH][CH][CH]2.C1=CC=C(C=C1)C(=O)[C]2[CH][CH][CH][CH]2.[Fe] |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation of Ferrocene with Benzoyl Chloride

The most established and commonly used method for synthesizing 1,1'-dibenzoylferrocene is the Friedel-Crafts acylation of ferrocene using benzoyl chloride (benzoic acid chloride) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl3), in an inert solvent such as dichloromethane (CH2Cl2).

- Ferrocene is dissolved in dichloromethane under an inert atmosphere.

- Benzoyl chloride is added dropwise to the stirred solution.

- Aluminum chloride is introduced as a catalyst to facilitate electrophilic aromatic substitution.

- The reaction mixture is stirred, often cooled to control exothermicity.

- Upon completion, the mixture is quenched with water or acid to decompose the complex.

- The product is isolated by filtration, washing, and purification.

This method yields 1,1'-dibenzoylferrocene as a major product, which can be purified by recrystallization or sublimation to obtain orange crystalline material.

$$

\text{Ferrocene} + 2 \text{C}6\text{H}5\text{COCl} \xrightarrow[\text{CH}2\text{Cl}2]{\text{AlCl}_3} \text{1,1'-Dibenzoylferrocene} + 2 \text{HCl}

$$

Synthesis of Ferrocene Precursor

Before acylation, ferrocene itself is often prepared by the reaction of freshly distilled cyclopentadiene with iron(II) chloride tetrahydrate (FeCl2·4H2O) in the presence of potassium hydroxide (KOH) in solvents like dimethyl ether (DME) and dimethyl sulfoxide (DMSO).

Summary of Ferrocene Synthesis:

- Cyclopentadiene is freshly distilled from dicyclopentadiene.

- KOH is added to form the cyclopentadienyl anion.

- FeCl2·4H2O solution is added slowly under nitrogen atmosphere.

- The mixture is stirred and then quenched with ice and hydrochloric acid.

- Ferrocene is isolated by filtration and purified by sublimation.

This ferrocene is then used as the starting material for Friedel-Crafts acylation to produce 1,1'-dibenzoylferrocene.

Structural and Analytical Considerations

The structure of 1,1'-dibenzoylferrocene has been extensively studied by X-ray crystallography, confirming the substitution pattern and molecular conformation. The compound crystallizes in the monoclinic space group P21/n with nearly eclipsed cyclopentadienyl rings, and the benzoyl groups are positioned at the 1,1' positions on the ferrocene scaffold.

The preparation method via Friedel-Crafts acylation is well-suited for obtaining crystalline samples suitable for X-ray diffraction and further characterization by NMR, IR, and other spectroscopic techniques.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents and Conditions | Product Purity & Yield | Notes |

|---|---|---|---|

| Friedel-Crafts Acylation | Ferrocene, Benzoyl chloride, AlCl3, CH2Cl2, inert atmosphere | High purity after recrystallization; yields moderate to high | Standard, widely used; requires careful control of conditions |

| Ferrocene Synthesis (Precursor Step) | Cyclopentadiene, KOH, FeCl2·4H2O, DME/DMSO, nitrogen | Pure ferrocene after sublimation | Essential precursor preparation step |

| Catalytic Ketone Transformations | Cp-NHC iron complex, silanes, KOtBu (for reductions) | Not direct synthesis of dibenzoylferrocene | Relevant for related iron-cyclopentadienyl chemistry |

Chemical Reactions Analysis

1,1’-Dibenzoylferrocene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form ferricenium ions, which are useful in electrochemical studies.

Reduction: Reduction reactions can convert it back to ferrocene or other derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzoyl groups or the cyclopentadienyl rings.

Common reagents used in these reactions include oxidizing agents like silver hexafluoroantimonate (Ag[SbF6]) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

The applications of dibenzoylferrocene, also known as Ketone, cyclopentadienyl phenyl, iron deriv. (7CI); 1,1'-Dibenzoylferrocene, are primarily focused on scientific research, with notable activity in cancer research. Dibenzoylferrocene is a ferrocene derivative, and research indicates that ferrocene derivatives possess significant biological activity.

Research and Applications

- Catalysis Half-sandwich iron complexes, including those with cyclopentadienyl ligands, can be used in conjunction with potassium tert-butoxide to catalyze the reduction of ketones to alcohols under mild conditions . These reactions are facilitated by in situ generated iron-NHC hydroxide complexes .

- Medicinal Chemistry Many pharmaceutical, agricultural, and cosmetic products are derived from plants, with the chemical constituents of these plants forming the basis for novel medicinal compounds . Dibenzoylferrocene and its derivatives could potentially be explored in this context.

- Material Science Ferrocene derivatives have applications in various fields, including material science . Their unique electrochemical and structural properties make them useful in the creation of new materials .

- Cancer Research Dibenzoylferrocene has demonstrated significant biological activity, particularly in cancer research. Studies suggest that ferrocene derivatives, including dibenzoylferrocene, could be further explored for their potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1,1’-Dibenzoylferrocene involves its ability to undergo redox reactions, which can alter its electronic structure and reactivity. The compound can interact with various molecular targets, including enzymes and receptors, through its benzoyl groups and iron center. These interactions can modulate biological pathways and lead to specific effects, such as inhibition of cell proliferation in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

1,1'-Diformylferrocene

- Substituents : Two formyl (-CHO) groups at the 1,1' positions.

- Electronic Effect : Strong electron-withdrawing character, similar to benzoyl but less sterically bulky.

- Synthesis : Formylation of ferrocene using Vilsmeier-Haack or directed lithiation methods.

- Applications : Reactive intermediate for condensation reactions (e.g., synthesis of Schiff bases) due to the aldehyde group’s electrophilicity .

- Physical Properties : Lower melting point compared to Dibenzoylferrocene due to smaller substituents.

1,1'-Dimethylferrocene

- Substituents : Two methyl (-CH₃) groups at the 1,1' positions.

- Electronic Effect : Electron-donating, enhancing the ferrocene core’s electron density.

- Synthesis : Alkylation of ferrocene via Grignard or lithiation-electrophilic quench routes .

- Applications : Catalyst precursor or stabilizing agent in materials science due to its stability and lipophilicity.

- Physical Properties : Low melting point (37–40°C) and higher volatility compared to Dibenzoylferrocene .

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

- Substituents: Two diphenylphosphino (-PPh₂) groups.

- Electronic Effect: Electron-donating, with strong σ-donor and π-acceptor properties.

- Synthesis : Phosphination of ferrocene using chlorodiphenylphosphine and lithium reagents.

- Applications: Widely used as a bidentate ligand in catalysis (e.g., cross-coupling reactions) and bioinorganic models (e.g., hydrogenase enzyme mimics) .

- Key Difference: Unlike Dibenzoylferrocene, dppf’s phosphine groups enable metal coordination, making it indispensable in organometallic chemistry.

1,1'-Bis(diphenylselenophosphoryl)ferrocene

- Substituents: Diphenylselenophosphoryl (-SePPh₂) groups.

- Electronic Effect : Moderate electron-withdrawing with polarizable selenium atoms.

- Synthesis : Utilizes 1,2,3-selenadiazoles as selenium sources, followed by cyclopentadienyl anion substitution .

- Applications: Potential in optoelectronics due to selenium’s heavy-atom effect; less explored than Dibenzoylferrocene.

Other Substituted Ferrocenes

- 1,1'-Diacetamidoferrocene: Polar acetamido (-NHCOCH₃) groups enable hydrogen bonding, enhancing solubility in polar solvents. Synthesized via acetylation of aminoferrocene .

- 1,1'-Bis(fluorobenzoyl)ferrocene : Fluorinated benzoyl groups increase oxidative stability and lipophilicity. Used in high-performance UV-resistant polymers .

Key Data Table

Notable Research Insights

- Dibenzoylferrocene exhibits strong UV absorption below 400 nm, making it effective in polymer stabilization .

- dppf -substituted diiron complexes mimic the active site of [FeFe]-hydrogenases, aiding renewable energy research .

- 1,1'-Dimethylferrocene ’s low melting point facilitates its use in liquid-phase catalytic systems .

Biological Activity

Dibenzoylferrocene, also known as Ketone, cyclopentadienyl phenyl, iron derivative (7CI), is a member of the ferrocene family characterized by its unique sandwich structure where an iron atom is positioned between two cyclopentadienyl rings. This compound has garnered attention for its diverse biological activities, particularly in anticancer research and as an additive in various chemical applications.

Chemical Structure and Properties

- Molecular Formula : CHFeO

- Molecular Weight : 394.31 g/mol

- IUPAC Name : 1,1'-dibenzoylferrocene

The structure of dibenzoylferrocene includes two benzoyl groups attached to the ferrocene core, which significantly influences its chemical reactivity and biological interactions.

Dibenzoylferrocene exhibits biological activity through several mechanisms:

- Interaction with Biological Molecules : It can bind to DNA and proteins, disrupting cellular processes and inhibiting cell growth. This interaction can lead to apoptosis in cancer cells due to the generation of reactive oxygen species (ROS), contributing to oxidative stress.

- Anticancer Activity : Studies have shown that dibenzoylferrocene can inhibit the proliferation of various cancer cell lines, demonstrating potential as an anticancer agent. The compound's ability to induce oxidative stress is a critical factor in its cytotoxic effects on tumor cells.

- Electrochemical Properties : The compound's redox behavior has been studied through cyclic voltammetry, revealing insights into its electrochemical stability and reactivity, which are essential for its application in biological systems .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of dibenzoylferrocene:

- Anticancer Efficacy : In vitro studies indicated that dibenzoylferrocene effectively inhibited the growth of human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves ROS generation leading to apoptosis .

- Additive in Solar Cells : Beyond its biological applications, dibenzoylferrocene has been utilized as an additive in perovskite solar cells (PSCs), enhancing their efficiency and stability by passivating defects and inhibiting ion migration within the film . This dual functionality showcases its versatility in both chemical and biological domains.

Case Studies

Several case studies have documented the effectiveness of dibenzoylferrocene in clinical settings:

-

Cancer Treatment Research : A study focused on the use of dibenzoylferrocene derivatives in combination therapies for advanced cancer patients showed promising results in improving treatment outcomes by enhancing the efficacy of conventional chemotherapeutics2.

- Chiral Catalysis : Research into planar chiral metallocenes, including dibenzoylferrocene, has demonstrated their potential as ligands in asymmetric catalysis, further expanding their applicability beyond traditional medicinal chemistry .

Comparative Analysis

A comparative analysis with other ferrocene derivatives reveals distinct advantages for dibenzoylferrocene:

| Compound | Anticancer Activity | Electrochemical Stability | Applications |

|---|---|---|---|

| Dibenzoylferrocene | High | Moderate | Anticancer agent, PSC additive |

| Ferrocene | Low | High | Basic organometallic applications |

| Benzoylferrocene | Moderate | Moderate | Anticancer research |

Q & A

Basic: What are the standard synthetic routes for 1,1'-dibenzoylferrocene, and how are reaction conditions optimized?

The synthesis of 1,1'-dibenzoylferrocene typically involves Friedel-Crafts acylation of ferrocene using benzoyl chloride in the presence of Lewis acids like AlCl₃. highlights alternative pathways, such as catalytic hydrogenation or sodium/ethanol reduction of benzoylferrocene derivatives. Key optimization steps include:

- Stoichiometric control : Excess benzoyl chloride ensures di-substitution.

- Temperature modulation : Reactions are conducted under anhydrous conditions at 0–25°C to minimize side products.

- Workup procedures : Acidic hydrolysis removes AlCl₃ complexes, followed by column chromatography for purification.

Side products like 1-hydroxybenzylferrocene (from NaBH₄ reduction) or 1,1'-di(1-hydroxybenzyl)ferrocene (LiAlH₄ reduction) require careful separation .

Basic: Which spectroscopic and analytical techniques are critical for characterizing dibenzoylferrocene derivatives?

Characterization relies on multimodal analysis:

- IR spectroscopy : Confirms carbonyl stretching vibrations (~1650–1700 cm⁻¹) and cyclopentadienyl (Cp) ring modes (1000–1100 cm⁻¹). reports IR peaks at 2050 cm⁻¹ (CO ligands) in related ferrocene complexes .

- NMR : ¹H NMR identifies Cp protons (δ 4.0–4.5 ppm), while ³¹P NMR (e.g., δ 52.43 ppm for Fe–P bonds) is used for phosphine-containing derivatives .

- Elemental analysis : Validates stoichiometry (e.g., C 56.59%, H 3.51% for Fe₃C₄₆H₃₄O₆P₂S₂) .

- X-ray crystallography : Resolves structural ambiguities, such as κ¹ vs. κ² ligand coordination modes .

Advanced: How do density functional theory (DFT) studies enhance understanding of dibenzoylferrocene’s electronic structure?

DFT calculations model redox-active ligands and electron distribution. For example:

- HOMO-LUMO analysis : Predicts electron transfer pathways in hydrogenase-inspired diiron complexes (e.g., Fe₂(CO)₅(κ¹-dppfO)) .

- Ligand effects : Phosphine ligands (e.g., dppf) lower reduction potentials by stabilizing LUMO orbitals, critical for proton reduction catalysis .

- Charge distribution : Benzoyl groups withdraw electron density from the Fe center, altering redox behavior compared to unsubstituted ferrocene .

Advanced: How can researchers resolve contradictions in spectroscopic data for ferrocene derivatives?

Discrepancies in NMR or IR data often arise from:

- Solvent effects : CDCl₃ vs. DMSO-d₆ shifts proton environments (e.g., Cp protons in vs. 12) .

- Dynamic processes : Fluxional behavior in solution (e.g., rotating Cp rings) averages signals, complicating assignment. Variable-temperature NMR mitigates this .

- Impurity interference : Side products (e.g., κ¹-dppfO complexes in ) require rigorous purification before analysis .

Advanced: What role do dibenzoylferrocene derivatives play in catalysis or materials science?

- Hydrogenase models : Diiron-dithiolate complexes with dibenzoylferrocene-derived ligands mimic [FeFe]-hydrogenase active sites, enabling proton reduction studies (overpotential ~300 mV) .

- UV absorbers : Derivatives like 1,1'-bis(fluorobenzoyl)ferrocene absorb in 200–500 nm ranges, useful in polymer stabilization .

- Redox mediators : The Fe²⁺/Fe³⁺ couple facilitates electron transfer in bioelectrochemical sensors .

Methodological: How to analyze redox behavior in dibenzoylferrocene under varying ligand environments?

- Cyclic voltammetry (CV) : Measure E₁/₂ shifts in non-aqueous electrolytes (e.g., 0.1 M Bu₄NPF₆ in CH₂Cl₂). Benzoyl groups typically increase oxidation potentials by 100–200 mV vs. ferrocene/ferrocenium .

- Controlled potential electrolysis : Quantify electron transfer stoichiometry (e.g., n = 1 for Fe²⁺ → Fe³⁺) .

- Spectroelectrochemistry : Correlate UV-vis absorbance changes (e.g., LMCT bands at 450 nm) with redox states .

Methodological: What strategies mitigate side reactions during dibenzoylferrocene functionalization?

- Protecting groups : Temporarily block reactive sites (e.g., silylation of hydroxyl groups) to direct substitution .

- Low-temperature kinetics : Slow reaction rates at –78°C improve selectivity for mono-substitution .

- In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Advanced: How do steric and electronic effects influence substitution patterns in ferrocene derivatives?

- Steric hindrance : Bulky benzoyl groups favor 1,1'- over 1,2-substitution due to Cp ring distortion .

- Electronic directing : Electron-withdrawing benzoyl groups deactivate the Cp ring, requiring stronger electrophiles for further functionalization .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids proceed selectively at para positions of benzoyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.